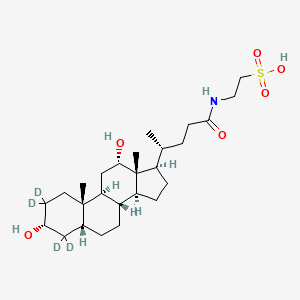

Taurodeoxycholic acid-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taurodeoxycholic acid-d4 is a deuterated form of taurodeoxycholic acid, a taurine-conjugated bile acid. This compound is used primarily as an internal standard in mass spectrometry for the quantification of taurodeoxycholic acid . Taurodeoxycholic acid itself is a secondary bile acid derived from deoxycholic acid and plays a role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurodeoxycholic acid-d4 involves the deuteration of taurodeoxycholic acidThe specific synthetic routes and reaction conditions for this process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of deuterated reagents and solvents to achieve the desired level of deuteration. The final product is then purified and tested for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Taurodeoxycholic acid-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs of the original compound .

Scientific Research Applications

Taurodeoxycholic acid-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Mechanism of Action

Taurodeoxycholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It stimulates chloride ion secretion through calcium-activated chloride ion channels and the cystic fibrosis transmembrane conductance regulator in airway epithelial cells . Additionally, it plays a role in the regulation of bile acid metabolism and the maintenance of cellular homeostasis .

Comparison with Similar Compounds

Taurodeoxycholic acid-d4 is similar to other taurine-conjugated bile acids, such as:

Taurochenodeoxycholic acid: Shares similar molecular structure and function but differs in the position of hydroxyl groups.

Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic properties.

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry applications .

Similar Compounds

- Taurochenodeoxycholic acid

- Tauroursodeoxycholic acid

- Taurocholic acid

- Taurolithocholic acid

Properties

Molecular Formula |

C26H45NO6S |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2 |

InChI Key |

AWDRATDZQPNJFN-QFNLNYLLSA-N |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)

![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)

![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)

![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)